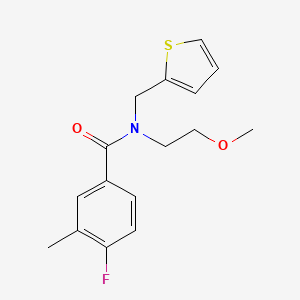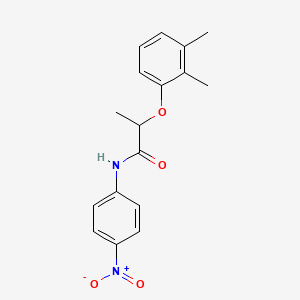![molecular formula C17H13ClN4O4S B4053561 2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide](/img/structure/B4053561.png)
2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide
Vue d'ensemble
Description
2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide is a useful research compound. Its molecular formula is C17H13ClN4O4S and its molecular weight is 404.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[({[3-(4-chloro-3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzamide is 404.0346038 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective Synthesis
The research on chemoselective synthesis, such as N-benzoylation of aminophenols using benzoylisothiocyanates, highlights the methodological advancements in producing compounds of biological interest. These processes are significant for developing intermediates in pharmaceutical synthesis and other applications requiring specific functional group transformations (Singh, Lakhan, & Singh, 2017).
Carbonylation Methods
The development of cobalt-catalyzed direct carbonylation methods for aminoquinoline benzamides showcases innovative approaches to introducing carbonyl groups into aromatic compounds. This technique is pivotal for creating complex molecules with potential applications in drug development and materials science (Grigorjeva & Daugulis, 2014).
Inhibition of Carbonic Anhydrase
Studies on novel acridine and bis acridine sulfonamides provide insights into their inhibitory activity against carbonic anhydrase isoforms. Such compounds are vital for understanding enzyme inhibition mechanisms and developing therapeutic agents for diseases associated with carbonic anhydrase (Ulus et al., 2013).
Polymerization Techniques
Research into controlled radical polymerization of acrylamides containing amino acid moieties, such as l-Phenylalanine, through the RAFT (Reversible Addition−Fragmentation Chain Transfer) process, illuminates the synthesis of polymers with specific properties. These findings are crucial for developing new materials with applications ranging from biomedicine to engineering (Mori, Sutoh, & Endo, 2005).
Synthesis of Novel Compounds
The synthesis of novel pyrimidine and fused pyrimidine derivatives, as explored in various studies, contributes to the broader knowledge of heterocyclic chemistry. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Mahmoud et al., 2011).
Propriétés
IUPAC Name |
2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c18-12-7-5-10(9-14(12)22(25)26)6-8-15(23)21-17(27)20-13-4-2-1-3-11(13)16(19)24/h1-9H,(H2,19,24)(H2,20,21,23,27)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUGKUYPGSOKNG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4053479.png)

![2-(4-methoxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4053500.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2,4,5-trimethylbenzoate](/img/structure/B4053503.png)

![phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4053511.png)


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4053519.png)
![ethyl 4-[2-[(2-fluorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4053532.png)
![4-chloro-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-methylbenzamide](/img/structure/B4053541.png)


![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4053553.png)
